Ethyl 4-azidobenzoate
CAS No.:
Cat. No.: VC17979242
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9N3O2 |
---|---|
Molecular Weight | 191.19 g/mol |
IUPAC Name | ethyl 4-azidobenzoate |
Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3 |
Standard InChI Key | CDFRXIVAGKDWGY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Ethyl 4-azidobenzoate features a benzoate core with an ethoxy carbonyl group at the para position relative to an azide (-N₃) substituent. The molecule’s planar aromatic ring facilitates π-π stacking interactions, while the azide group introduces significant dipole moments, influencing its reactivity and solid-state packing . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉N₃O₂ | |
Molecular Weight | 191.19 g/mol | |
SMILES Notation | CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
IUPAC Name | Ethyl 4-azidobenzoate |
The azide group’s vibrational modes, particularly the asymmetric stretching band near 2100 cm⁻¹ in infrared spectroscopy, serve as a diagnostic marker for compound identification. X-ray crystallography of analogous compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, reveals intermolecular hydrogen bonding networks involving the ester carbonyl and azide groups, which stabilize crystal lattices .
Synthesis and Manufacturing
Conventional Synthesis Pathways
Ethyl 4-azidobenzoate is typically synthesized via a three-step sequence:
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Nitration: 4-Nitrobenzoic acid is esterified with ethanol under acidic conditions to yield ethyl 4-nitrobenzoate.
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Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid, forming ethyl 4-aminobenzoate.
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Diazotization and Azidation: The amine undergoes diazotization with sodium nitrite (NaNO₂) in concentrated sulfuric acid, followed by azide substitution using sodium azide (NaN₃) .
Reaction conditions critically influence yields:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Esterification | H₂SO₄, ethanol, reflux | 85–92 |
Reduction | SnCl₂, HCl, 0–5°C | 78–84 |
Azidation | NaNO₂, H₂SO₄, NaN₃, 0°C | 65–72 |
Mechanistic Insights
Diazotization in strongly acidic media proceeds via the formation of a nitrosoammonium intermediate, which reacts with azide ions to displace nitrogen gas and form the azide substituent . This pathway avoids isolation of unstable diazonium salts, enhancing safety and scalability .
Chemical Reactivity and Functionalization
The azide group’s propensity for cycloaddition and reduction reactions underpins the compound’s utility:
Huisgen 1,3-Dipolar Cycloaddition
Ethyl 4-azidobenzoate reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This "click reaction" is pivotal in bioconjugation and polymer chemistry . For example, coupling with propargyl ethers yields triazole-linked liquid crystals exhibiting smectic A (SmA) phases over 50°C temperature ranges .
Staudinger Reaction
Treatment with triphenylphosphine (PPh₃) reduces the azide to an amine, generating ethyl 4-aminobenzoate and nitrogen gas. This reaction is exploited in traceless ligation strategies for peptide synthesis.
Thermal Decomposition
At temperatures exceeding 150°C, the azide group decomposes exothermically, releasing nitrogen and forming reactive nitrene intermediates. This property is leveraged in crosslinking polymers and generating carbon-centered radicals.
Applications in Materials Science and Pharmaceuticals
Liquid Crystal Displays (LCDs)
Ethyl 4-azidobenzoate derivatives enhance electro-optic performance in LCDs. A 2024 study demonstrated that triazole-banana-shaped mesogens derived from this compound reduced threshold voltages by 0.43 V and response times by 71.5 ms compared to conventional mixtures .
Property | Value (Derivative) | Value (Control) |
---|---|---|
Threshold Voltage (V) | 1.05 | 1.48 |
Response Time (ms) | 25.3 | 96.8 |
Drug Delivery Systems
The azide-alkyne cycloaddition enables site-specific functionalization of drug carriers. In anticancer prodrugs, ethyl 4-azidobenzoate serves as a linker for attaching doxorubicin to hyaluronic acid nanoparticles, improving tumor-targeted release.
Energetic Materials
The compound’s high nitrogen content (21.9% by mass) and exothermic decomposition make it a candidate for low-sensitivity explosives. Blends with oxidizers like ammonium perchlorate exhibit detonation velocities exceeding 6,800 m/s.
Recent Research Advancements
Photophysical Properties
2024 investigations revealed that UV irradiation (λ = 365 nm) induces fluorescence quenching via photoinduced electron transfer (PET) from the azide to the benzoate ring. This property is exploitable in photo-switchable sensors.
Green Synthesis Methods
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, azidation under microwaves (100 W, 80°C) achieves 89% yield in 15 minutes versus 65% in 3 hours conventionally.
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